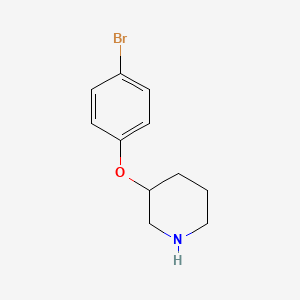

3-(4-Bromophenoxy)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important and frequently encountered structural motifs in medicinal chemistry. researchgate.netencyclopedia.pubnih.gov Its prevalence is underscored by its presence in a wide array of pharmaceuticals across more than twenty classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub The significance of the piperidine scaffold stems from several key advantages it confers upon a molecule.

The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. researchgate.netthieme-connect.com This structural unit is a cornerstone in drug design, with a high percentage of drugs approved by the U.S. Food and Drug Administration (FDA) featuring heterocyclic fragments like piperidine in their structures. researchgate.net Piperidine and its derivatives are employed as central nervous system modulators, anticoagulants, and antibacterial agents, among other therapeutic applications. researchgate.netencyclopedia.pub The versatility of the piperidine framework allows it to serve as a flexible yet conformationally defined scaffold, enabling effective interaction with biological targets such as enzymes and receptors. encyclopedia.pub

Overview of Brominated Phenoxy-Substituted Piperidine Derivatives

The combination of a piperidine ring with a brominated phenoxy moiety creates a class of compounds with significant interest in medicinal chemistry research. Phenoxypiperidine derivatives have been investigated for a variety of pharmacological activities. For instance, certain 4-phenoxypiperidines have been identified as potent histamine (B1213489) H3 receptor antagonists, a target for neurological and cognitive disorders. acs.orgnih.gov Research has also explored N-carboxylic acid derivatives of 4-phenoxypiperidines for potential muscle relaxant and anticonvulsant activities. acs.org

The inclusion of a bromine atom on the phenoxy ring is a strategic design element. Halogen substitution, particularly with bromine, is a common tactic in medicinal chemistry to modulate a compound's properties. Studies on other brominated piperidine derivatives have revealed notable biological effects. For example, research into 1,4-substituted piperidine derivatives showed that a compound with a bromine atom at the 4-position of the phenyl ring was the most active in producing antinociceptive (pain-relieving) effects in mice, with an activity comparable to morphine. researchgate.netsemanticscholar.org Further studies on derivatives of 4-(4'-bromophenyl)-4-piperidinol have also demonstrated significant analgesic activity. researchgate.net These findings suggest that the bromine substitution on the phenoxy group of 3-(4-Bromophenoxy)piperidine could be crucial for its potential biological activity profile.

| Derivative Class | Investigated Biological Activity | Key Findings |

| Phenoxypiperidines | Histamine H3 Receptor Antagonism | Potent antagonists with potential for treating neurological conditions. acs.orgnih.gov |

| Phenoxypiperidines | Muscle Relaxant & Anticonvulsant | N-carboxylic acid derivatives showed potential in these areas. acs.org |

| Brominated Piperidines | Antinociceptive (Analgesic) | A bromine atom at the 4-position conferred the highest activity in a tested series. researchgate.netsemanticscholar.org |

| Brominated Piperidines | Analgesic & Antiplatelet | Derivatives of 4-(4'-bromophenyl)-4-piperidinol showed significant analgesic effects. researchgate.net |

| This interactive table highlights selected research findings on piperidine derivatives sharing structural features with this compound. |

Research Trajectories and Future Perspectives for Phenoxypiperidines

The field of phenoxypiperidines continues to be an active area of research, driven by the scaffold's proven utility in drug discovery. The historical development of these compounds is rooted in systematic structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of piperidine-containing molecules. Current and future research is likely to build upon these foundations, exploring novel substitutions and functionalizations of the phenoxypiperidine core to target a wider range of biological pathways.

Future investigations will likely focus on several key areas. The synthesis of new libraries of phenoxypiperidine derivatives will allow for screening against various biological targets, potentially uncovering new therapeutic applications. Given the known activities of related compounds, there is a strong rationale for investigating brominated phenoxypiperidines, such as this compound, for their potential as modulators of the central nervous system, anti-inflammatory agents, or analgesics. Further exploration of the phenoxypiperidine structure may lead to the discovery of compounds with highly potent and selective inhibitory activity against enzymes or receptors implicated in disease. ludwig.guru As synthetic methodologies advance, the ability to create increasingly complex and diverse phenoxypiperidine-based molecules will undoubtedly fuel the discovery of new lead compounds for drug development programs.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGPKBGDUAIXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647908 | |

| Record name | 3-(4-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-44-9 | |

| Record name | 3-(4-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-(4-Bromophenoxy)piperidine and Related Analogues

The synthesis of this compound and its analogues can be achieved through several advanced synthetic strategies, each offering unique advantages in terms of efficiency, stereoselectivity, and substrate scope.

Nucleophilic Substitution Reactions in Phenoxy-Piperidine Linkage Formation

A primary method for constructing the phenoxy-piperidine linkage is through nucleophilic substitution reactions. This typically involves the reaction of a piperidine (B6355638) derivative with a suitable phenoxide. For instance, this compound can be synthesized by reacting piperidine with p-bromophenol. The reaction is generally carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2) under neutral or alkaline conditions.

Another approach involves the Mitsunobu reaction, which facilitates the synthesis of aryl-alkyl ethers. mdpi.com For example, cis-4-(4-bromophenoxy)-1-ethoxycarbonyl-3-phenylpiperidine can be synthesized from trans-1-ethoxycarbonyl-3-phenyl-4-piperidinol and 4-bromophenol (B116583) using triphenylphosphine (B44618) and diethyl azodicarboxylate. prepchem.com This reaction proceeds via an SN2 mechanism with inversion of configuration at the hydroxyl-bearing carbon.

A similar strategy is employed in the synthesis of dorsomorphin-based libraries, where the nucleophilic substitution of a halogen is a key step. mdpi.com In these cases, bromine derivatives are often preferred over chlorine derivatives for nucleophilic substitution reactions due to their higher reactivity. mdpi.com

Chemo-Enzymatic Approaches for Stereoselective Piperidine Synthesis

Chemo-enzymatic methods offer a powerful strategy for the synthesis of chiral piperidine derivatives with high enantioselectivity. These approaches combine the selectivity of enzymatic transformations with the efficiency of chemical reactions.

A key intermediate for many chiral piperidines is (S)-N-Boc-3-hydroxypiperidine. Its synthesis can be achieved through the enantioselective reduction of N-Boc-piperidin-3-one using ketoreductases. mdpi.comchemicalbook.com This biocatalytic reduction can be coupled with a coenzyme regeneration system, for instance, by co-expressing the ketoreductase with glucose dehydrogenase, to improve catalytic efficiency. mdpi.com Baker's yeast is another biocatalyst that has been successfully used for the reduction of prochiral ketones to furnish chiral hydroxypiperidines. derpharmachemica.com

Furthermore, a chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been applied to the synthesis of intermediates for the PARP inhibitor Niraparib, starting from commercially available 3-(4-bromophenyl)pyridine. nih.govacs.org

Asymmetric Chemical Synthetic Strategies for Chiral 3-Substituted Piperidines

The demand for enantiomerically pure 3-substituted piperidines has driven the development of various asymmetric synthetic strategies. These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome.

One notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives. snnu.edu.cnacs.org This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org A variety of functional groups on the arylboronic acid are tolerated in this reaction. acs.org

Another strategy involves the ring expansion of chiral non-racemic lactams or prolinol derivatives. globalauthorid.comacs.org The latter involves an irreversible regioselective nucleophilic ring opening of an aziridinium (B1262131) salt, allowing for the introduction of various substituents at the 3-position of the piperidine ring with high stereocontrol. acs.org The diastereoselective Mannich reaction, employing chiral auxiliaries like (+)-(S,S)-pseudoephedrine, is another powerful tool for constructing highly enantioenriched piperidine structures. rsc.org

Multicomponent and Ring-Closure Reactions in Piperidine Derivative Construction

Multicomponent reactions (MCRs) and ring-closure strategies offer efficient pathways to construct the piperidine ring from simpler starting materials in a single step or a cascade of reactions.

One-pot multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes have been developed for the synthesis of functionalized piperidines. bas.bg These reactions are often catalyzed by solid acid catalysts like nano-sulfated zirconia or nano-ZSM-5 zeolites, which allow for mild reaction conditions and easy catalyst recovery. bas.bg Another example is a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid to generate highly functionalized piperidines. acs.org

Intramolecular cyclization reactions are also widely used. nih.gov For example, radical-mediated amine cyclization of linear amino-aldehydes catalyzed by cobalt(II) complexes can yield piperidines. nih.gov Reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, provides a diastereoselective route to substituted piperidines. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the this compound scaffold is synthesized, the bromine atom on the phenyl ring serves as a versatile handle for further functionalization through various interconversion and derivatization reactions.

Reactions Involving the Bromine Atom on the Phenyl Moiety

The bromine atom on the phenyl ring of this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of analogues.

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by other nucleophiles, although this generally requires harsh conditions or activation of the aromatic ring. smolecule.com

Cross-Coupling Reactions: A more common and versatile approach for derivatization is through transition-metal-catalyzed cross-coupling reactions. The bromine atom is an excellent leaving group for reactions such as:

Suzuki-Miyaura Coupling: This reaction with boronic acids or esters allows for the introduction of new carbon-carbon bonds, enabling the synthesis of biphenyl (B1667301) derivatives or the attachment of other aryl or vinyl groups.

Buchwald-Hartwig Amination: This reaction with amines provides a route to N-arylated piperidine derivatives.

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl substituents.

Heck Reaction: This reaction with alkenes can also be used to form new carbon-carbon bonds.

These cross-coupling reactions significantly expand the chemical space accessible from this compound, making it a valuable building block in medicinal chemistry and materials science. lookchem.com For example, derivatives of (S)-3-(4-bromophenyl)piperidine are key intermediates in the synthesis of the PARP inhibitor Niraparib. nih.govacs.org

Below is a table summarizing some of the synthetic approaches discussed:

| Reaction Type | Description | Key Reagents/Catalysts | Reference(s) |

| Nucleophilic Substitution | Formation of the ether linkage between the piperidine and phenoxy moieties. | p-Bromophenol, Piperidine, Base (e.g., K2CO3) | mdpi.com |

| Mitsunobu Reaction | Inversion of stereochemistry at the hydroxyl group to form the ether linkage. | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | prepchem.com |

| Chemo-enzymatic Reduction | Enantioselective reduction of a ketone to a chiral alcohol. | Ketoreductases, Baker's Yeast | mdpi.comchemicalbook.comderpharmachemica.com |

| Asymmetric Heck Reaction | Asymmetric synthesis of 3-arylpiperidines. | Rhodium catalyst, Chiral ligand, Arylboronic acid | snnu.edu.cnacs.org |

| Multicomponent Reaction | One-pot synthesis of functionalized piperidines. | Aldehydes, Amines, 1,3-Dicarbonyls, Acid catalyst | bas.bgacs.org |

| Ring-Closure Reaction | Intramolecular cyclization to form the piperidine ring. | Radical initiators, Metal catalysts | nih.govnih.gov |

| Suzuki-Miyaura Coupling | C-C bond formation at the bromine position. | Palladium catalyst, Boronic acid |

Transformations at the Piperidine Nitrogen (e.g., N-Alkylation, N-Protection)

The secondary amine of the piperidine ring is a key handle for structural modification. It readily undergoes N-alkylation and N-acylation, and can be protected with various groups to prevent unwanted side reactions during multi-step syntheses. These transformations are crucial for building more complex derivatives and modulating the pharmacological properties of the final compounds.

N-Alkylation and N-Acylation: The piperidine nitrogen can be alkylated to introduce a variety of substituents. For instance, in related piperidinol compounds, the nitrogen has been functionalized with phenacyl groups to create new derivatives. researchgate.net The alkylation-first approach is a common strategy where the nitrogen at position 1 of the piperidine ring is modified before subsequent reactions at other positions. umw.edu This is often achieved by reacting the piperidine with alkyl halides. organic-chemistry.org

N-Protection: Protecting the piperidine nitrogen is a common strategy in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for piperidine derivatives due to its stability and ease of removal under acidic conditions. chemscene.comnih.gov Another transformation involves the reaction of the piperidine nitrogen with sulfonyl chlorides, such as methanesulfonyl chloride, to form sulfonamides. This was demonstrated in the synthesis of 1-(methylsulfonyl)-4-[4-(trifluoromethoxy)-phenoxy] piperidine from the corresponding piperidine derivative, showcasing a method to cap the nitrogen. scirp.org

The table below summarizes common transformations at the piperidine nitrogen based on studies of related structures.

| Transformation | Reagent/Condition Example | Purpose | Reference |

| N-Alkylation | Phenacyl bromides | Introduction of aryl-keto-ethyl groups | researchgate.net |

| N-Protection (Carbamate) | Boc-anhydride (Boc₂O) | Protection of the amine functionality | chemscene.comnih.gov |

| N-Protection (Sulfonamide) | Methanesulfonyl chloride, triethylamine | Protection/derivatization of the amine | scirp.org |

| Reductive Amination | Aldehydes, Sodium triacetoxyborohydride | Introduction of substituted benzyl (B1604629) groups | nih.gov |

Modifications of the Phenoxy Bridge and Substituted Phenyl Ring

The brominated phenyl ring of this compound is a versatile platform for introducing molecular diversity, primarily through reactions that substitute the bromine atom.

Cross-Coupling Reactions: The bromine atom on the phenyl ring is ideally suited for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which uses palladium catalysts and organoboron reagents, is a common method for forming new carbon-carbon bonds under mild conditions. This reaction is instrumental in synthesizing more complex structures by attaching various aryl or alkyl groups at the 4-position of the phenoxy moiety. The bromo-intermediate is often specifically prepared to serve as a substrate for subsequent Suzuki couplings in the development of complex molecules. nih.gov

Buchwald-Hartwig Amination/Etherification: The carbon-bromine bond can also participate in palladium-catalyzed C-N or C-O bond-forming reactions. For example, a related synthesis utilized a palladium-catalyzed reaction between 4-(4-trifluoromethoxyphenoxy) piperidine and (R)-3-(4-bromophenoxy)-2-methyl-propane-1,2-diol to form a new ether linkage, demonstrating the utility of the bromophenoxy group in constructing complex diaryl ether systems. scirp.org

The following table outlines key modifications involving the phenyl ring.

| Reaction Type | Reagent/Catalyst Example | Bond Formed | Purpose | Reference |

| Suzuki-Miyaura Coupling | Organoboron reagent, Palladium catalyst | C-C | Arylation/alkylation of the phenyl ring | nih.gov |

| Buchwald-Hartwig Ether Synthesis | Alcohol, Palladium catalyst, Ligand (e.g., BippyPhos) | C-O | Formation of complex diaryl ethers | scirp.org |

| Nucleophilic Substitution | Various nucleophiles | C-Nu | Replacement of bromine with other functional groups |

Synthesis of Key Intermediates for Complex Molecule Development

This compound and its closely related analogues serve as crucial building blocks, or key intermediates, for the synthesis of more elaborate and biologically active molecules. lookchem.com The presence of multiple reactive sites allows for its incorporation into a variety of larger scaffolds.

The compound is a valuable starting material for designing novel drugs with potentially improved pharmacological properties, such as enhanced efficacy and selectivity. lookchem.com For example, bromophenyl piperidine intermediates are prepared for use in Suzuki couplings to synthesize potent antagonists for the P2Y14 receptor, which are being investigated for treating inflammatory conditions like asthma and chronic pain. nih.gov In these syntheses, the bromophenyl piperidine core acts as a central scaffold to which other pharmacophoric elements are attached. nih.gov

Structure Activity Relationship Sar Studies

Elucidating the Structural Determinants for Biological Activity in 3-(4-Bromophenoxy)piperidine Analogues

Research into 1,4,4-trisubstituted piperidines has demonstrated that even with multiple points of diversity, a systematic exploration of analogues can define the structural elements essential for activity. csic.es For instance, in a study of coronavirus replication inhibitors, a detailed SAR analysis of 63 analogues allowed for the identification of key features necessary for anti-coronavirus activity. csic.es This highlights the importance of a comprehensive approach to understanding the SAR of complex piperidine (B6355638) derivatives.

The bromophenyl group itself is a significant contributor to activity. The bromine atom enhances lipophilicity and can participate in halogen bonding with aromatic residues in target proteins. The position of the bromine atom on the phenyl ring is also crucial; for example, in a series of farnesyltransferase inhibitors, a 3-bromophenyl group showed more potent inhibition than a 4-bromophenyl group. acs.org

Impact of Piperidine Ring Substitution Patterns on Pharmacological Profiles

Modifications to the piperidine ring have a profound effect on the pharmacological profiles of phenoxypiperidine compounds. These substitutions can alter the molecule's affinity, selectivity, and pharmacokinetic properties.

Studies on various piperidine derivatives have shown that introducing different functional groups or altering the substitution pattern on the piperidine ring can significantly change the compound's potency and selectivity for specific biological targets. For example, in a series of histamine (B1213489) H3 receptor antagonists, modifications of the piperidino moiety by ring expansion, contraction, or opening were explored to optimize activity. acs.org

Furthermore, the position of the substituent on the piperidine ring is a critical factor. For instance, 2-substituted piperidines often exhibit different pharmacokinetic profiles compared to 3-substituted analogues due to varying steric and electronic effects. The introduction of bulky substituents on the piperidine ring can also influence activity, as seen in a study where such modifications enhanced the inhibitory effects of certain compounds. arabjchem.org

Stereochemical Influences on Biological Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological efficacy and selectivity of phenoxypiperidines. The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target.

The R- and S-enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.gov For example, in the case of 3-(4-bromophenyl)piperidine, the (S)-enantiomer is of particular interest due to its specific stereochemical properties that can lead to enhanced receptor binding specificity compared to non-chiral analogues. The defined chiral pockets created by the bromine's van der Waals radius contribute to this specificity.

The importance of stereochemistry is further underscored by the fact that even minor changes in the spatial arrangement can abolish activity at certain receptors, highlighting the precise nature of drug-receptor interactions. The synthesis of enantiomerically pure compounds is therefore crucial for developing drugs with improved therapeutic indices and reduced side effects. nih.gov

Conformational Analysis and Bioactive Conformations of Phenoxypiperidines

The biological activity of a molecule is dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which allows it to bind to its target. leidenuniv.nldrugdesign.org Conformational analysis is therefore a critical tool in drug design for understanding and predicting the biological properties of molecules like phenoxypiperidines.

The piperidine ring in phenoxypiperidines typically adopts a chair conformation. The ethylene (B1197577) linker between the piperidine and phenoxy groups provides conformational flexibility, allowing for optimal spatial orientation of the aromatic and heterocyclic components. However, this flexibility also means that the molecule can exist in multiple low-energy conformations, and identifying the specific bioactive conformation can be challenging. leidenuniv.nlnih.gov

Computational methods, such as conformational searching and molecular modeling, are employed to predict the likely bioactive conformations. leidenuniv.nl These studies have shown that the bioactive conformation may differ significantly from the lowest energy conformation in solution or in the crystalline state. drugdesign.org For instance, 4-phenoxypiperidines have been identified as conformationally restricted versions of more flexible molecules, which can lead to potent and selective activity at certain receptors. nih.gov

Comparative SAR Analysis with Related Piperidine and Bromophenyl Derivatives

To further understand the SAR of this compound, it is useful to compare it with analogues that have variations in halogen substitutions, modifications of the phenoxy spacer, and different phenyl ring substitutions.

Analogues with Varying Halogen Substitutions and Positions

The nature and position of the halogen substituent on the phenyl ring significantly influence the biological activity of phenoxypiperidine derivatives.

Studies have shown that replacing bromine with other halogens can have a substantial impact on potency. For example, in one series of compounds, replacing bromine with chlorine reduced binding affinity, while a fluorine substitution abolished activity, highlighting the unique electronic effects of bromine. In another study of histamine H3 receptor antagonists, halogen substitutions in the 4-position of the phenoxy group generally increased affinity. acs.org

The position of the halogen is also critical. A meta-substitution of the benzene (B151609) ring with fluorine atoms was found to enhance the inhibitory properties of certain piperidine derivatives. mdpi.com In contrast, for some farnesyltransferase inhibitors, a 2-bromophenyl derivative was found to be more potent than the corresponding 3-bromo or 4-bromo analogues. acs.org These findings underscore the importance of both the type and location of the halogen substituent in optimizing biological activity.

Table 1: Impact of Halogen Substitution on Activity

| Compound Analogue | Substitution | Observed Effect on Activity |

| 3-(4-Chlorophenyl)piperidine | Chlorine at para-position | Reduced binding affinity compared to bromo-analogue. |

| 3-(4-Fluorophenyl)piperidine | Fluorine at para-position | Abolished activity in some cases. |

| 4-(Phenoxymethyl)benzyl)piperidines | Halogen at 4-position of phenoxy | Increased affinities for the H3 receptor. acs.org |

| Piperidine Derivatives | Fluorine at meta-position of benzene | Enhanced inhibition properties. mdpi.com |

| Farnesyltransferase Inhibitors | Bromine at 2-position of phenyl | More potent inhibition than 3- or 4-bromo analogues. acs.org |

Modifications of the Phenoxy Spacer and Phenyl Ring Substitution

Alterations to the phenoxy spacer and substitutions on the phenyl ring provide additional avenues for modulating the pharmacological profile of these compounds.

The phenoxy bridge acts as a rigid spacer, and modifications to this linker can affect conformational flexibility and binding. For example, the absence of an ethyl spacer between the phenoxy group and the piperidine ring can reduce conformational flexibility and potentially diminish binding to sterically constrained targets. Research on phenoxyalkyl-1,3,5-triazine derivatives has shown that the nature of the linker is a significant determinant of activity. researchgate.net

Substitutions on the phenyl ring, other than halogens, also play a key role. The introduction of small alkyl or methoxy (B1213986) groups at the 4-position of the phenoxy group has been shown to increase the affinity of certain histamine H3 receptor antagonists. acs.org In another study, it was found that for a series of stearoyl-CoA desaturase 1 inhibitors, ortho-substituted halogen derivatives on the phenoxy ring showed improved activity with increasing bulkiness and lipophilicity. nih.gov Conversely, in some cases, the introduction of more than two substituents on the phenyl ring can decrease activity. acs.org

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

The 3-phenoxypiperidine (B126653) scaffold is a well-established pharmacophore in medicinal chemistry, particularly for developing agents that target monoamine transporters such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). The rational design and optimization of analogs, including the specific compound this compound, are guided by systematic modifications of its core structure to enhance potency and to modulate selectivity between different transporters. Key strategies focus on substitutions on the piperidine ring, the stereochemistry at the C3 position, and modifications to the phenoxy moiety.

Piperidine Ring Modifications

The piperidine ring is a central element for optimization. The nitrogen atom, in particular, is a critical site for modification. Structure-activity relationship (SAR) studies on related monoamine transporter inhibitors have shown that the nature of the substituent on the piperidine nitrogen can significantly influence both potency and selectivity. For instance, N-methylation versus N-demethylation can shift the activity profile between SERT, NET, and the dopamine (B1211576) transporter (DAT). In many series of piperidine-based transporter inhibitors, N-demethylated analogs show an improved binding affinity and selectivity for the serotonin transporter.

Stereochemistry

Stereochemistry is a crucial factor in the design of potent and selective 3-phenoxypiperidine derivatives. The chiral center at the C3 position of the piperidine ring, where the phenoxy group is attached, dictates the spatial orientation of the molecule within the binding sites of target proteins. Different enantiomers often exhibit distinct pharmacological profiles. For example, in studies of structurally related 3,4-disubstituted piperidines, isomers with different stereochemistry at the piperidine ring show preferences for different transporters; some isomers display SERT or SERT/NET selectivity, while others are more selective for DAT/NET. utmb.edu This highlights that controlling the stereochemistry is a fundamental strategy for achieving the desired selectivity profile. SERT and NET have been shown to have opposite preferences for the stereochemical configuration of some inhibitors. nih.gov

Phenoxy Ring Substitutions

The substituted phenoxy ring is another key area for molecular optimization. The nature and position of substituents on this ring can modulate binding affinity and selectivity through steric and electronic effects.

The presence of a halogen atom, such as the bromine in this compound, is a common feature in potent monoamine transporter inhibitors. Halogens can participate in specific interactions with the transporter binding pocket and can enhance pharmacokinetic properties. acs.orgnih.gov SAR studies on related aryloxypropanamine scaffolds have demonstrated that the substitution pattern on the aryloxy ring is a determinant of selectivity. For instance, substituents at the 4-position of the aryloxy ring often favor SERT inhibition, whereas substituents at the 2-position tend to confer selectivity for NET. wikipedia.orglongdom.org The trifluoromethyl group, for example, in the para-position of the phenolic ring of fluoxetine, has been shown to increase potency for SERT activity significantly compared to the non-fluorinated parent structure. longdom.org

The following table illustrates the impact of substitutions on the phenyl ring of meperidine-based analogs on their inhibitory potency at the human serotonin transporter (hSERT).

Table 1: Inhibitory Potency of Phenyl-Substituted Meperidine Analogs at hSERT

| Compound | R (Substitution on Phenyl Ring) | hSERT Ki (nM) |

|---|---|---|

| 1 | H | 41 |

| 2 | 4-F | 22 |

| 3 | 4-Cl | 11 |

| 4 | 4-Br | 7.8 |

| 5 | 4-I | 5.5 |

| 6 | 3,4-diCl | 4.8 |

Data sourced from studies on meperidine analogs, which share the substituted piperidine motif.

This data demonstrates a clear trend where increasing the size and lipophilicity of the halogen at the 4-position (from F to I) or adding a second chloro group (3,4-diCl) results in progressively higher affinity for the serotonin transporter. This suggests that the 4-bromo substituent in this compound likely contributes favorably to its binding potency, potentially at SERT.

Further optimization efforts often involve exploring a range of substituents at various positions on the phenoxy ring to fine-tune the electronic properties and steric bulk, thereby maximizing potency and achieving the desired selectivity profile, whether it be for a selective SERT inhibitor (SSRI), a selective NET inhibitor (NRI), or a dual SERT/NET inhibitor (SNRI). nih.gov

Pharmacological Investigations and Biological Applications

Modulatory Effects on Specific Enzyme Systems

The interaction of piperidine (B6355638) derivatives with various enzymes has been a significant area of research, leading to the discovery of potent and selective inhibitors for several enzyme families.

Piperidine-containing structures have been investigated for their inhibitory effects on several metabolic enzymes critical to various pathological conditions. While direct inhibitory data for 3-(4-Bromophenoxy)piperidine is not extensively documented, studies on structurally related analogues reveal significant potential.

Derivatives of piperidine have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are implicated in conditions like glaucoma and epilepsy. Similarly, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). google.comnih.gov For instance, certain N,N′-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides incorporating a piperidine ring have demonstrated potent inhibition of hCA I, hCA II, and AChE. mdpi.com One of the most effective compounds in this series against AChE was N,N′-Bis[1-(4-fluorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride (B599025), with a K_i value of 66 ± 20 nM. mdpi.com

Furthermore, piperidine-based compounds have been explored as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, making them targets for type 2 diabetes treatment. nih.govmdpi.com Azinane (piperidine)-triazole derivatives have been synthesized and found to be potent inhibitors of AChE, BChE, and α-glucosidase. nih.gov

| Enzyme | Derivative Class | Inhibitory Concentration (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| AChE | N,N′-bis[1-(4-fluorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride | Kᵢ: 66 ± 20 nM | mdpi.com |

| AChE | Azinane-Triazole Derivative (12d) | IC₅₀: 0.73 ± 0.54 µM | nih.gov |

| BChE | Azinane-Triazole Derivative (12m) | IC₅₀: 0.038 ± 0.50 µM | nih.gov |

| α-Glucosidase | Azinane-Triazole Derivative (12m) | IC₅₀: 36.74 ± 1.24 µM | nih.gov |

| hCA I | Imidazothiadiazole–Chalcone (B49325) Hybrid (8d) | Kᵢ: 45.13 nM | |

| hCA II | Imidazothiadiazole–Chalcone Hybrid (8c) | Kᵢ: 36.08 nM |

The core piperidine structure has also been utilized in the design of inhibitors for various proteases.

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govgoogle.com In silico studies have explored furoxan derivatives coupled with a spiro-isoquinolino-piperidine scaffold as potential Mpro inhibitors. One such derivative, 4-(3-bromophenyl)-3-({3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine]-1′-yl}methyl)-1,2,5-oxadiazol-2-ium-2-olate, demonstrated a strong predicted binding affinity of -9.8 kcal/mol, forming hydrogen bonds with key catalytic residues CYS145 and SER144. umw.edu

Cathepsin K: This cysteine protease is predominantly involved in bone resorption by osteoclasts, and its inhibition is a therapeutic strategy for osteoporosis. mdpi.comumw.edu A series of piperidamide-3-carboxamide derivatives were developed as Cathepsin K inhibitors. Compound H-9 from this series showed potent inhibition with an IC₅₀ value of 0.08 µM and was found to downregulate Cathepsin K expression in cells. mdpi.com

KasA: The enzyme β-ketoacyl-ACP synthase (KasA) is vital for the synthesis of the mycolic acid layer of the Mycobacterium tuberculosis cell wall, presenting an attractive target for new tuberculosis drugs. bldpharm.comscbt.com A virtual screening identified 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol as a potential KasA inhibitor that inhibited bacterial growth in vitro at a concentration of 5 µM. scbt.com This has prompted the synthesis of further derivatives for evaluation as potential anti-tuberculosis agents. bldpharm.com

| Protease | Derivative | Activity/Binding | Reference |

|---|---|---|---|

| SARS-CoV-2 Mpro | 4-(3-bromophenyl)-3-({3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine]-1′-yl}methyl)-1,2,5-oxadiazol-2-ium-2-olate | Binding Affinity: -9.8 kcal/mol (in silico) | umw.edu |

| Cathepsin K | Piperidamide-3-carboxamide (H-9) | IC₅₀: 0.08 µM | mdpi.com |

| KasA | 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol | Inhibited M. bovis growth at 5 µM | scbt.com |

Farnesyltransferase (FTase) is an enzyme that catalyzes a key post-translational modification of proteins, including the Ras oncoprotein, which is implicated in many human cancers. frontiersin.org Consequently, FTase inhibitors have been pursued as potential anticancer agents. A series of novel piperidine-based FTase inhibitors have been developed and studied. scbt.comfrontiersin.org

Structure-activity relationship studies revealed that the substitution pattern on the piperidine core is crucial for activity. For instance, in a series of 4-phenyl-piperidin-2-one derivatives, the compound with a 4-bromophenyl group (compound 16) lost FTase inhibitory activity. frontiersin.org However, moving the bromine to the 2-position of the phenyl ring resulted in a threefold increase in potency compared to the 3-bromo analogue. frontiersin.org Further modification of the piperidin-2-one core to a piperidine core led to a 10-fold increase in potency. scbt.com One of the most potent compounds identified was (+)-4-(2-Bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidine, which inhibited FTase with an IC₅₀ of 1.9 nM. scbt.comnih.gov

| Compound | FTase Inhibition (IC₅₀) | Reference |

|---|---|---|

| (±)-4-(4-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one | > 1000 nM | frontiersin.org |

| (±)-4-(2-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one | 140 nM | frontiersin.org |

| (+)-4-(2-Bromophenyl)-2-(3,4-dihydroxyphenyl)-3-nitro-1-(3-pyridylmethyl)piperidine | 1.9 nM | scbt.comnih.gov |

Receptor Interactions and Ligand Binding Profiles

The versatility of the piperidine scaffold extends to its ability to interact with a wide range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Piperidine derivatives are well-known for their analgesic activities, which are often mediated through interactions with opioid receptors (mu, delta, and kappa). umw.edunih.gov The piperidine ring is a key structural feature in many potent opioid analgesics, including fentanyl and pethidine. nih.gov

Research into derivatives of 4-(4'-bromophenyl)-4-piperidinol has shown significant analgesic effects. umw.edu Molecular docking studies of one such derivative, a phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol, indicated interaction with the mu-opioid receptor. umw.edu Further studies on 4-piperidinopiperidine (B42443) and 4-amino methylpiperidine derivatives have also explored their analgesic potential, with docking results confirming good binding affinity for the mu-opioid receptor. nih.gov The synthesis of loperamide (B1203769) analogs, such as 4-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide, has been pursued to develop potential μ-opioid receptor agonists. umw.edu

| Derivative Class | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| Phenacyl derivatives of 4-(4'-bromophenyl)-4-piperidinol | μ-Opioid Receptor | Significant analgesic effect; receptor interaction confirmed by docking. | umw.edu |

| 4-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide | μ-Opioid Receptor | Synthesized as a potential MOR agonist. | umw.edu |

| 4-Anilidopiperidine analogues | μ and δ Opioid Receptors | Showed selective binding affinities for the μ-opioid receptor over the δ-opioid receptor. |

Dual inhibitors of serotonin (B10506) (5-HT) and noradrenaline (NA or NE) reuptake are effective antidepressants. The (aryloxy)methylpiperidine scaffold, which is structurally analogous to this compound, has been a focus for developing such inhibitors.

Studies on 4-[(aryl)(aryloxy)methyl]piperidine derivatives have shown that these compounds can inhibit serotonin and/or noradrenaline reuptake with high affinity. The affinity for serotonin reuptake transporters was evaluated using [³H]-paroxetine, yielding Kᵢ values between 0.5 and 500 nmol/l for various analogues. Similarly, affinity for noradrenaline reuptake transporters was measured using [³H]-nisoxetine, with Kᵢ values ranging from 1 to 500 nmol/l. Further research on single enantiomer [(aryloxy)(pyridinyl)methyl]piperidine derivatives confirmed that monoamine reuptake inhibition is dependent on the amine structure, the position of the nitrogen in the pyridine (B92270) ring, aryloxy ring substitution, and stereochemistry, leading to the identification of both selective and dual inhibitors.

| Transporter | Derivative Class | Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Serotonin (5-HT) Transporter | 4-[(Aryl)(aryloxy)methyl]piperidines | 0.5 - 500 nmol/l | |

| Noradrenaline (NA) Transporter | 4-[(Aryl)(aryloxy)methyl]piperidines | 1 - 500 nmol/l | |

| Serotonin & Noradrenaline Transporters | [(Aryloxy)(pyridinyl)methyl]piperidines | Identified as selective and dual inhibitors based on substitution and stereochemistry. |

Other Potential Receptor Modulations

Derivatives of piperidine have been explored for their capacity to modulate various receptors, which are crucial targets in drug discovery. The core piperidine structure is a versatile scaffold that can be modified to achieve affinity and selectivity for different biological targets.

Research into compounds structurally related to this compound indicates potential interactions with several receptor systems:

G-Protein-Coupled Receptors (GPCRs): Modifications to the piperidine structure have yielded compounds with the ability to modulate GPCRs, a large family of receptors involved in numerous physiological processes.

Serotonin and Dopamine (B1211576) Receptors: Piperazine (B1678402) derivatives containing a bromophenyl group have been studied for their binding affinity to serotonin (5-HT) and dopamine (D2) receptors, suggesting potential applications in modulating mood and for antipsychotic effects.

Mu-Opioid Receptor: Certain 4-phenylpiperidine (B165713) derivatives have been investigated as agonists for the mu-opioid receptor, with the piperidine ring playing a key role in receptor recognition. researchgate.net

Histamine (B1213489) H3 Receptor: 4-Oxypiperidine ethers have been designed as antagonists/inverse agonists of the histamine H3 receptor, which is involved in regulating the release of various neurotransmitters. nih.gov

Metabotropic Glutamate Receptors (mGlus): Allosteric modulators of mGlus, which can feature piperidine-like structures, are being investigated for a variety of central nervous system disorders. nih.gov

It is important to note that while these findings on related piperidine compounds are indicative of the scaffold's potential, specific studies on the receptor modulation profile of this compound are less common in the reviewed literature.

Broad-Spectrum Biological Activities

Investigations into this compound and its analogs have revealed a wide array of biological effects, highlighting its potential as a lead compound in various therapeutic areas.

The piperidine nucleus is a common feature in compounds exhibiting antimicrobial and antifungal properties. biomedpharmajournal.orgresearchgate.net The introduction of a halogen, such as bromine, can influence this activity.

Studies on piperidine derivatives have demonstrated efficacy against a range of pathogens:

Antibacterial Activity: Piperidine derivatives have shown inhibitory effects against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. researchgate.netmdpi.com For instance, certain piperidine-substituted halogenobenzene derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL against various bacterial strains. researchgate.net Some piperidinol analogs have also been identified with antibacterial properties. researchgate.netnih.gov

Antifungal Activity: The antifungal potential of piperidine compounds has also been noted. Certain derivatives have shown activity against fungi like Candida albicans. researchgate.netmdpi.com However, the efficacy can be variable, with some studies reporting moderate to no activity against certain fungal species. academicjournals.org For example, while some piperidine derivatives showed varying degrees of inhibition against Aspergillus niger and Candida albicans, others displayed no activity against fungi such as Fusarium verticillioides. academicjournals.org

The antimicrobial mechanism of some related compounds has been attributed to the inhibition of essential bacterial enzymes like DNA gyrase.

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Type | Target Organism | Activity/Observation |

|---|---|---|

| Piperidine-substituted halogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans | MIC values of 32-512 µg/mL. researchgate.net |

| Piperidinol analogs | Bacteria | Reported antibacterial activity. researchgate.net |

| Various piperidine derivatives | A. niger, A. flavus, S. cerevisiae, C. albicans | Varying degrees of inhibition observed. academicjournals.org |

The piperidine scaffold is a key component in a number of anticancer agents. mdpi.com The presence of a bromophenyl group in conjunction with the piperidine ring has been a focus of research for developing new anticancer compounds.

Key findings include:

Cytotoxicity against Cancer Cell Lines: Bromophenol derivatives incorporating a piperidine ring have demonstrated significant anticancer activities against various human cancer cell lines, including those of the lung (A549), colon (HCT116, Caco-2), and liver (Bel7402, HepG2). mdpi.com For example, certain bromophenol derivatives with a piperidine moiety exhibited potent IC₅₀ values against these cell lines. mdpi.com

Induction of Apoptosis: Some of these compounds have been shown to induce apoptosis in cancer cells, a key mechanism for anticancer drugs. For instance, one derivative was found to activate caspase-3 and PARP in A549 lung cancer cells, indicating the involvement of the ROS-mediated apoptotic pathway. mdpi.com

Tubulin Inhibition: The 2-phenylacrylonitrile (B1297842) scaffold, which can be combined with piperidine moieties, has been investigated for its tubulin polymerization inhibitory effects, a validated target in cancer chemotherapy. nih.gov

Broad Antiproliferative Potential: Derivatives of 1-(3-Bromophenyl)-4-methylpiperazine have shown significant cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cell lines. Pyrazole derivatives containing a bromophenyl group have also exhibited promising anticancer activity against melanoma, breast, leukemia, and cervical cancer cell lines. researchgate.net

Table 2: Anticancer Activity of Selected Bromophenyl-Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Bromophenol-piperidine derivative 17a | A549 (Lung) | Not specified | Induces apoptosis via ROS-mediated pathway, activates caspase-3 and PARP. mdpi.com |

| Bromophenol-piperidine derivative 17b | HCT116 (Colon) | Not specified | Exhibits excellent anticancer activities. mdpi.com |

Piperidine derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of carbohydrate-metabolizing enzymes.

α-Glucosidase Inhibition: Several studies have focused on the ability of piperidine compounds to inhibit α-glucosidase, an enzyme that plays a role in the digestion of carbohydrates. pjps.pknih.gov Inhibition of this enzyme can help in controlling post-meal blood glucose levels. For instance, certain 4-hydroxy piperidine analogs have shown excellent α-glucosidase inhibition. pjps.pk

Structural Basis for Activity: The structural features of piperidine derivatives, including the presence and position of substituents like a bromophenyl group, are crucial for their inhibitory activity. Structure-activity relationship (SAR) studies have suggested that the placement of a carbonyl group at the nitrogen of the piperidine ring can be important for activity. pjps.pk

Other Antidiabetic Targets: Some β-amino ketone derivatives containing a 4-bromophenyl group have been shown to possess not only α-glucosidase inhibitory activity but also protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and the ability to activate peroxisome proliferator-activated receptor response element (PPRE). nih.gov

Table 3: Antidiabetic Potential of Piperidine Derivatives

| Compound Type | Target Enzyme/Receptor | Key Findings |

|---|---|---|

| 4-Hydroxy-4-phenyl piperidine analogs | α-Glucosidase | Some analogs showed excellent inhibitory activity (e.g., 87.4% inhibition). pjps.pk |

| 1-(1′′-phenoxypropyl)-4-(4′- bromophenyl)-4-hydroxy piperidinium (B107235) Hydro bromide | α-Glucosidase | Identified as a potent inhibitor. pjps.pk |

The piperidine scaffold is present in various compounds that have been evaluated for their antioxidant potential. scispace.com Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases.

Free Radical Scavenging: Piperidine derivatives have demonstrated the ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. academicjournals.orgscispace.com The antioxidant activity is often dependent on the nature and position of substituents on the piperidine and any associated aromatic rings.

Mechanism of Action: The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of electron-donating groups can enhance this activity. scispace.com For example, piperidinone oximes and other derivatives have been shown to be effective free radical scavengers in various assays, including DPPH, superoxide, and hydroxyl radical assays. scispace.com

Influence of Substituents: Studies on chalcone derivatives containing a piperidine moiety have shown that these compounds can possess significant radical-scavenging activity against DPPH and ABTS radicals. researchgate.net Similarly, pyrrole (B145914) hydrazones with a bromophenyl group have been reported to have antioxidant properties. farmaceut.org

The ability of small molecules to interact with DNA is a key aspect of their potential as therapeutic agents, particularly in cancer and antimicrobial therapy.

DNA Gyrase Inhibition: Research has shown that piperidine-4-carboxamide derivatives can target and inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. asm.org This inhibition leads to bactericidal effects. Spontaneous resistance to these compounds has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. asm.org

DNA Cleavage and Binding: Some pyrano-pyrimidine derivatives synthesized using piperidine have been studied for their ability to interact with calf thymus DNA (Ct-DNA). ias.ac.in These studies, often involving techniques like gel electrophoresis, can reveal if a compound can cleave DNA, which is a desirable property for some anticancer agents.

G-Quadruplex DNA Targeting: Derivatives of 1-(3-Bromophenyl)-4-methylpiperazine are being explored for their potential to target G-quadruplex DNA structures, which are found in telomeres and gene promoter regions and are considered novel targets for anticancer drug development.

These studies underscore the potential for piperidine-based compounds to exert their biological effects through direct or indirect interactions with DNA.

Advanced In Vitro and In Vivo Biological Evaluation Methodologies

The biological significance of this compound and its structural analogs is explored through a variety of advanced in vitro and in vivo evaluation methods. These studies aim to elucidate the compounds' mechanisms of action and potential therapeutic applications by assessing their interactions with specific biological targets and their effects in cellular and whole-organism models.

In Vitro Enzyme Inhibition and Cytotoxicity Assays

A primary method for evaluating the biological activity of piperidine derivatives involves in vitro enzyme inhibition assays. These assays are crucial for identifying specific molecular targets and quantifying the potency of the compounds.

One area of investigation has been the inhibition of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins implicated in cancer signaling. In a study of piperidin-2-one derivatives, the position of the bromo substituent on the phenyl ring was found to be critical for activity. acs.org While the 3-bromophenyl derivative showed potent FTase inhibition, the (±)-4-(4-Bromophenyl)-6-(4-hydroxyphenyl)-5-nitro-1-(3-pyridylmethyl)piperidin-2-one analog (Compound 16) lost this inhibitory activity. acs.org In contrast, the 2-bromophenyl derivative demonstrated a threefold increase in potency compared to the 3-bromo analog, highlighting the stringent structural requirements for enzyme binding. acs.org

| Compound Derivative | Substitution Pattern | Target Enzyme | IC50 (nM) |

| Compound 1 | 3-Bromophenyl | FTase | ~420 |

| Compound 17 | 2-Bromophenyl | FTase | 140 |

| Compound 16 | 4-Bromophenyl | FTase | Inactive |

Data sourced from a study on piperidine inhibitors of farnesyltransferase. acs.org

Derivatives of bromophenyl piperidine have also been evaluated for their potential as antimicrobial agents. A 4-bromophenyl piperidine analog demonstrated significant inhibitory activity against both the MenA enzyme (1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis and the growth of the bacterium itself. nih.gov The potency was comparable to its 3-bromo counterpart, suggesting that meta- and para-substitution patterns can both yield effective antimycobacterial agents. nih.gov

| Compound | Substitution Pattern | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |

| Analog 10 | 4-Bromophenyl | 12 ± 2 | 14 ± 0 |

| Analog 14 | 3-Bromophenyl | 12 ± 3 | 14 ± 0 |

Data from a structure-activity relationship study of piperidine derivatives against M. tuberculosis. nih.gov

Furthermore, the cytotoxic potential of N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides has been assessed against human cancer cell lines. The 4-bromophenyl derivative (P8) showed cytotoxicity against both human hepatoma (Huh7) and breast cancer (T47D) cells. tandfonline.com

| Compound | Aryl Group | Cell Line | IC50 (µM) |

| P8 | 4-Bromophenyl | Huh7 | 3.56 |

| P8 | 4-Bromophenyl | T47D | 4.67 |

| 5-FU (Reference) | - | Huh7 | 6.53 |

| 5-FU (Reference) | - | T47D | 2.12 |

Cytotoxicity data for N,N′-bis[1-(4-bromophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride (P8). tandfonline.com

In another study, bromophenol derivatives incorporating an indolin-2-one moiety were evaluated for anticancer activity. The (E)-N-(4-Bromophenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2-oxoindoline-5-sulfonamide derivative was tested against a panel of five human cancer cell lines, demonstrating varied inhibitory effects. nih.gov

| Cell Line | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HeLa (Cervical) | HCT116 (Colon) |

| IC50 (µM) | 15.63 | >50 | 11.24 | 12.31 | 16.25 |

Anticancer activity of a 4-bromophenyl indolin-2-one derivative. nih.gov

In Vitro Receptor Binding and Functional Assays

The evaluation of bromophenyl-piperidine analogs extends to their interaction with specific cell surface receptors, such as opioid receptors. In a study of JDTic analogs, which feature a complex piperidine structure, the replacement of a 3-hydroxyl group on the phenyl ring with a bromo substituent was investigated. acs.org The resulting compound's binding affinity and functional activity were determined at mu (μ), delta (δ), and kappa (κ) opioid receptors using [³⁵S]GTPγS binding assays. acs.org This methodology assesses the compound's ability to activate G-protein signaling upon receptor binding. Several analogs, including those with halogen substitutions, were found to be potent and highly selective κ opioid receptor antagonists. acs.org

Qualitative and Other In Vitro Methodologies

Other in vitro techniques have been applied to assess the biological effects of these compounds. For instance, a series of 4-(4-Bromophenyl)-4-hydroxypiperidine derivatives were evaluated for their activity on acetylcholinesterase and butyrylcholinesterase using a TLC bioautographic method. researchgate.net This technique allows for the rapid, qualitative assessment of enzyme inhibition. The same study also assessed the interaction of these compounds with digestive enzymes like α-amylase using a plate method, which indicated a positive interaction for all tested compounds. researchgate.net Additionally, a piperidine derivative containing a 4-bromophenylamino group was noted for its potent inhibitory potential against the α-glucosidase enzyme, a key target in managing diabetes. mdpi.com

In Vivo Evaluation Methodologies

While detailed in vivo data for this compound itself is limited in the reviewed literature, studies on related analogs provide insight into the methodologies used. For example, the anti-osteoporosis potential of novel piperidine-3-carboxamide derivatives was evaluated in an in vivo model of ovariectomized (OVX) mice, which mimics postmenopausal osteoporosis. nih.gov In these studies, key endpoints such as bone mineral density (BMD) are measured to determine the compound's efficacy in preventing bone loss. nih.gov Similarly, the antidiabetic effects of piperidine derivatives have been demonstrated in vivo, where dose-dependent improvements in glucose tolerance and enhanced plasma insulin (B600854) levels were observed in female Wistar fatty rats. mdpi.com These established animal models are critical for validating the therapeutic potential identified through in vitro screening.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT, HOMO-LUMO, MEP)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 3-(4-Bromophenoxy)piperidine. These calculations offer insights into the molecule's geometry, stability, and reactivity at the atomic level.

Electronic Structure Analysis and Reactivity Indices

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles, of this compound. researchgate.net From the optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. tandfonline.comnih.gov A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. tandfonline.commdpi.com These indices provide a quantitative measure of the molecule's stability and reactivity. scirp.org For instance, a higher chemical hardness indicates lower reactivity, while a higher electrophilicity index suggests a greater capacity to act as an electrophile. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. researchgate.net The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. tandfonline.com This information is critical for predicting how the molecule will interact with other molecules and biological receptors.

Table 1: Representative Global Reactivity Descriptors for a Piperidine (B6355638) Derivative (Illustrative Data)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -3.85 | Escaping tendency of electrons |

| Electronegativity (χ) | 3.85 | Power to attract electrons |

| Electrophilicity Index (ω) | 2.80 | Capacity to accept electrons |

Note: The values in this table are illustrative and based on typical data for similar bromophenyl-piperidine derivatives found in the literature. Actual values for this compound would require specific DFT calculations.

Thermodynamic Stability and Chemical Reactivity Prediction

DFT calculations can also predict the thermodynamic stability of this compound by calculating its total energy and enthalpy of formation. scirp.org A lower total energy corresponds to higher thermodynamic stability. scirp.org By comparing the energies of different conformations, the most stable structure of the molecule can be identified.

The reactivity of the molecule can be predicted by analyzing the local reactivity descriptors, such as Fukui functions, which are also derived from DFT. researchgate.net These functions pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This detailed reactivity information is crucial for understanding the molecule's chemical behavior and potential metabolic pathways. pmf.unsa.baeuropa.eu

Molecular Docking Simulations for Target Binding Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. tandfonline.comresearchgate.net This method is pivotal in understanding the potential therapeutic applications of this compound by elucidating its binding mechanism to specific biological targets.

Protein-Ligand Interaction Analysis and Binding Site Characterization

Molecular docking simulations place the this compound molecule into the binding site of a target protein, and scoring functions are used to estimate the binding affinity. arxiv.org The analysis of the docked conformation reveals the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. chemrxiv.org

Identifying the key residues involved in the binding provides a detailed characterization of the binding site and the molecular basis of recognition. nih.govnih.gov This information is essential for understanding the structure-activity relationship (SAR) and for designing more potent and selective derivatives.

Prediction of Binding Affinities and Orientations

Docking algorithms generate multiple possible binding poses (orientations) of the ligand within the protein's active site and rank them based on a scoring function, which estimates the free energy of binding. dntb.gov.ua The pose with the lowest binding energy is typically considered the most likely binding mode. researchgate.net The predicted binding affinity provides a quantitative measure of the strength of the interaction between this compound and its target. dntb.gov.ua

Table 2: Illustrative Molecular Docking Results for a Piperidine Derivative with a Target Protein

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding |

| Interacting Residues | Tyr122, Phe290, Trp341 | Key amino acids in the binding pocket |

| Types of Interactions | Hydrogen bond with Tyr122, Pi-pi stacking with Phe290, Hydrophobic interaction with Trp341 | Specific non-covalent interactions stabilizing the complex |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific results for this compound would depend on the chosen protein target.

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of the this compound-protein complex over time. acs.org By simulating the motion of atoms and molecules, MD can offer deeper insights into the binding process and the stability of the ligand-target interaction. researchgate.net

MD simulations start with the docked complex and simulate its behavior in a physiological environment, including water molecules and ions. The trajectory of the simulation reveals the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. This allows for the exploration of the conformational landscape of the complex and the identification of the most stable binding modes. acs.org

The stability of the ligand-target complex is assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains bound in a consistent orientation. Furthermore, MD simulations can be used to calculate the binding free energy with higher accuracy than docking alone, providing a more reliable prediction of the binding affinity. acs.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

The evaluation of a compound's pharmacokinetic and toxicological properties is a critical step in the drug discovery and development pipeline. In silico, or computational, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule before its synthesis and experimental testing. researchgate.net These predictive models use a compound's structure to calculate various physicochemical and biological properties. arxiv.org While specific, experimentally validated ADMET data for this compound is not extensively published, its profile can be estimated using various well-established quantitative structure-activity relationship (QSAR) models and computational platforms like ADMETlab 2.0, pkCSM, and SwissADME. researchgate.netresearchgate.net As an intermediate in the synthesis of the PARP inhibitor Niraparib, the ADMET characteristics of this compound are of significant interest. impactfactor.org

Pharmacokinetic parameters describe the journey of a drug through the body. Computational tools can estimate these properties based on the molecule's structural features. For this compound, these predictions help to assess its potential as a drug-like molecule.

Physicochemical Properties and Drug-Likeness

Drug-likeness is a qualitative concept used to evaluate whether a compound is suitable for oral administration. The most common filter is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Illustrative In Silico Physicochemical and Drug-Likeness Properties of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance | Interpretation |

|---|---|---|---|

| Molecular Weight | 256.14 g/mol | Compliant (<500) | Indicates good potential for absorption and diffusion. |

| LogP (Lipophilicity) | 3.10 | Compliant (≤5) | Suggests a balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 1 | Compliant (≤5) | The piperidine N-H group acts as a donor. |

| Hydrogen Bond Acceptors | 2 | Compliant (≤10) | The piperidine nitrogen and ether oxygen act as acceptors. |

| Molar Refractivity | 65.50 cm³ | N/A | Relates to molecular polarizability and affects binding interactions. |

ADME Predictions

Absorption: Human intestinal absorption is predicted to be high, facilitated by the compound's compliance with Lipinski's rules. Its moderate lipophilicity and low molecular weight suggest efficient passive diffusion across the gut wall. acs.org

Distribution: The volume of distribution (VDss) is a key parameter indicating how a drug is distributed throughout the body's tissues. acs.org For a compound like this compound, a moderate VDss would be predicted, suggesting it does not exclusively remain in the bloodstream nor does it sequester extensively into fatty tissues. Its ability to cross the blood-brain barrier is often predicted to be positive based on its low TPSA.

Metabolism: The compound is likely to be a substrate for cytochrome P450 (CYP) enzymes, particularly major isoforms like CYP3A4 and CYP2D6, which are common metabolic pathways for piperidine-containing structures. researchgate.net

Excretion: The primary route of excretion for metabolites is typically renal (via urine), with the parent compound potentially undergoing some degree of renal clearance as well.

Illustrative In Silico ADME Predictions for this compound

| ADME Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High (>90%) | Likely well-absorbed orally. |

| Caco-2 Permeability | High | Indicates good passive permeability across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may have central nervous system effects. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells, which can improve bioavailability. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |

Metabolic Site Prediction

Predicting the sites on a molecule most susceptible to metabolism is crucial for understanding its biotransformation and identifying potential metabolites. Computational tools like FAME 3 or MetaSite analyze the reactivity of different atoms within the molecule. nih.gov For this compound, the likely metabolic "soft spots" are the piperidine ring and the bromophenyl group.

The primary metabolic transformations (Phase I reactions) are predicted to be:

Hydroxylation of the Piperidine Ring: The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (C2, C6) and the carbon bearing the phenoxy group (C3), are susceptible to hydroxylation.

Aromatic Hydroxylation: The bromophenyl ring can be hydroxylated, typically at the positions ortho or meta to the ether linkage.

N-Dealkylation: While this compound is a secondary amine, if it were part of a larger molecule with an N-substituent, N-dealkylation would be a probable pathway.

Ether Bond Cleavage: The ether linkage between the piperidine and the phenyl ring could be cleaved, leading to the formation of 4-bromophenol (B116583) and 3-hydroxypiperidine.

Following Phase I, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Illustrative Prediction of Metabolic Hotspots on this compound

| Rank | Atom/Region | Predicted Metabolic Reaction | Enzyme Family |

|---|---|---|---|

| 1 | Piperidine Ring (C-3) | Aliphatic Hydroxylation | Cytochrome P450 |

| 2 | Piperidine Ring (C-2/C-6) | Aliphatic Hydroxylation | Cytochrome P450 |

| 3 | Phenyl Ring (ortho to ether) | Aromatic Hydroxylation | Cytochrome P450 |

Drug-Metabolite Synthesis

The synthesis of predicted metabolites is essential for their characterization and for use as analytical standards in experimental metabolism studies. The synthesis of a potential hydroxylated metabolite, for instance, would require regioselective oxidation of the parent compound.

A general strategy for synthesizing a hydroxylated version of this compound at the phenyl ring would involve a multi-step process starting from a differently substituted precursor, as direct selective hydroxylation can be challenging. For example, to obtain a metabolite hydroxylated ortho to the ether linkage, a synthetic route might start with a protected 2-methoxy-4-bromophenol, which is then coupled with a suitable piperidine precursor. Subsequent deprotection and demethylation steps would yield the desired hydroxylated metabolite. The synthesis of piperidine-hydroxylated metabolites would likely involve stereoselective methods to access specific isomers, reflecting the stereochemistry of enzymatic reactions.

Metabolic Fate and Biotransformation Pathways

Identification of Major Metabolic Pathways of Piperidine (B6355638) Derivatives

Oxidative reactions are a cornerstone of Phase I metabolism, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system. nih.gov For piperidine derivatives, oxidation can occur at several positions.

Hydroxylation of the Piperidine Ring: The carbon atoms of the piperidine ring are susceptible to hydroxylation. Studies on piperidine-containing drugs have identified the formation of hydroxylated metabolites at the β- and γ-positions (C-3 and C-4) of the piperidine ring. nih.gov For a compound like 3-(4-Bromophenoxy)piperidine, this would correspond to hydroxylation at positions 2, 3, 4, 5, or 6. This process increases the polarity of the molecule, facilitating subsequent conjugation or excretion. The hydroxylation of the piperidine ring generally leads to a decrease in the biological activity of the parent compound. nih.gov

Oxidation of Substituents: The 4-bromophenyl group attached via an ether linkage is also a potential site for metabolic attack. Aromatic hydroxylation can occur on the phenyl ring, although the presence of the electron-withdrawing bromine atom may influence the position and likelihood of this reaction.

Multiple oxidation events can also occur, leading to the formation of dihydroxy or trihydroxy metabolites. frontiersin.org The identification of these oxidative metabolites is typically achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

| Metabolic Pathway | Description | Potential Metabolites of this compound |

| Ring Hydroxylation | Addition of a hydroxyl (-OH) group to a carbon atom on the piperidine ring. | Hydroxy-3-(4-bromophenoxy)piperidine |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the bromophenyl ring. | 3-(4-Bromo-x-hydroxyphenoxy)piperidine |

| Ring Opening | Scission of the piperidine ring, often following an initial oxidation step. | Aldehyde and ketone metabolites. researchgate.net |

For piperidine derivatives that are substituted on the nitrogen atom (tertiary amines), N-dealkylation is a very common and often major metabolic pathway. acs.orgmdpi.com This reaction is also catalyzed by CYP enzymes and involves the oxidation of the carbon atom adjacent (α-carbon) to the nitrogen in the alkyl side chain. semanticscholar.org

The mechanism proceeds as follows:

The CYP enzyme abstracts a hydrogen atom from the α-carbon of the N-alkyl group, forming a radical intermediate.

This is followed by an "oxygen rebound" step where a hydroxyl group is transferred from the enzyme's heme-iron center to the carbon radical. wikipedia.org

The resulting carbinolamine intermediate is unstable and spontaneously decomposes, cleaving the C-N bond. semanticscholar.org